molecular formula C12H14O3 B13495267 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid

Cat. No.: B13495267
M. Wt: 206.24 g/mol
InChI Key: GLKKDGJHGQKAEJ-UHFFFAOYSA-N
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Description

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid is an organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with salicylic acid derivatives in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often involves recrystallization or chromatography techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid involves its interaction with specific molecular targets. It may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. Additionally, it can modulate various signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
  • 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines
  • Flavanones

Uniqueness

Compared to similar compounds, 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid has unique structural features that contribute to its distinct chemical and biological properties. Its specific substitution pattern on the benzopyran ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene-7-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-12(2)6-5-8-3-4-9(11(13)14)7-10(8)15-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)

InChI Key

GLKKDGJHGQKAEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=C(C=C2)C(=O)O)C

Origin of Product

United States

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